5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide
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Overview
Description
5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide is a heterocyclic compound containing a triazole ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide typically involves the reaction of aminoguanidine hydrochloride with carbon disulfide under basic conditions, followed by cyclization. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of microwave irradiation has also been explored to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated triazoles.
Scientific Research Applications
5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of 5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,2,4-triazole-3-carbohydrazide
- 5-amino-1,2,3-triazole
- 5-amino-1,2,4-triazole-3-carboxylic acid methyl ester
Uniqueness
5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and amino groups enhances its ability to interact with various biological targets, making it a valuable compound for medicinal chemistry and drug development .
Properties
CAS No. |
21731-96-4 |
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Molecular Formula |
C4H7N5S |
Molecular Weight |
157.20 g/mol |
IUPAC Name |
5-amino-N-methyl-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C4H7N5S/c1-6-4(10)9-3(5)7-2-8-9/h2H,1H3,(H,6,10)(H2,5,7,8) |
InChI Key |
FKESNZJQUNGGRC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1C(=NC=N1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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